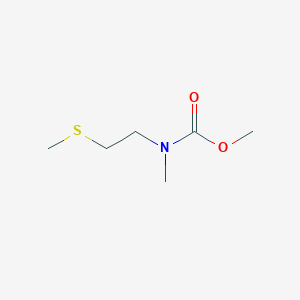

甲基 N-甲基-N-(2-甲硫基乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate” is a type of carbamate compound . Carbamates are ester compounds of carbamic acid . They are widely used in various industries, including the textile and polymer industries, as a reactive intermediate . They are also used in the manufacture of pharmaceuticals, insecticides, and urethane .

Synthesis Analysis

Carbamates can be synthesized by the reaction of methanol and urea . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

The molecular structure of carbamates is based on structures generated from information available in various databases . The molecular formula of “Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate” is not explicitly mentioned in the search results, but it can be inferred based on the name of the compound.Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .科学研究应用

抗生素合成

甲基 N-甲基-N-(2-甲硫基乙基)氨基甲酸酯: 是合成先进抗生素如头孢托沙仑的关键中间体。 头孢托沙仑是一种第五代头孢菌素类抗生素,对革兰氏阳性菌和革兰氏阴性菌具有广谱活性,包括多重耐药菌株 .

氨基甲酸酯由 CO2 形成

该化合物在胺捕获 CO2 中发挥作用,这是一种有吸引力的合成氨基甲酸酯的策略。 该过程可以由超强碱如 1,1,3,3-四甲基胍 (TMG) 介导,对于设计氨基甲酸酯的新合成策略具有重要意义 .

酶反应的荧光检测

作为一种自毁连接体,该化合物可用于酶反应的荧光检测。 在形成羧酸根后,三甲基氨基甲酸酯发生分子内环化,释放出荧光团,这对于监测酶活性很有用 .

气体吸附过程

在工业气体吸附过程中,该化合物与 CO2 形成氨基甲酸酯的能力得到了利用。 这在胺介导的 CO2 捕获方面尤其重要,该方法广泛用于工业气体净化和封存 .

绿色化学应用

该化合物在 CO2 捕获和随后的氨基甲酸酯形成中的作用符合绿色化学的原则。 它为合成各种化学品提供了一种无毒、廉价且易于获得的途径,减少了化学品生产对环境的影响 .

天然产物合成

氨基甲酸酯在天然产物合成中至关重要。 所述化合物可用于合成存在于自然界中的复杂分子,有助于新药和生物活性物质的发现和生产 .

精细化学品制造

该化合物与 CO2 和胺的反应性使其成为精细化学品制造中的宝贵资产。 这些化学品在广泛的应用中使用,包括制药、农用化学品和材料科学 .

药物研究

在药物研究中,该化合物用于开发新的药物制剂和递送系统。 它与各种底物的反应能力使其成为创建前药和提高药物疗效的多功能工具 .

安全和危害

Methyl carbamate is known to be a carcinogen in rats, but not in mice . It is also known to the state of California to cause cancer per Proposition 65 . It is used primarily in the textile and polymer industries as a reactive intermediate . In the textile industry, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes .

作用机制

Target of Action

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, also known as EN300-4996285, is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of EN300-4996285 are likely to be amines in biochemical pathways.

Mode of Action

The interaction of EN300-4996285 with its targets involves the formation of carbamates from amines . This process can be installed and removed under relatively mild conditions . The carbamate protecting groups, such as the one formed by EN300-4996285, can be removed with strong acid or heat .

Biochemical Pathways

The action of EN300-4996285 affects the biochemical pathways involving amines, particularly those related to peptide synthesis . By acting as a protecting group for amines, EN300-4996285 can influence the formation of peptides, which are crucial components of proteins and play significant roles in various biological functions.

Result of Action

The molecular and cellular effects of EN300-4996285’s action primarily involve the protection of amines during peptide synthesis . This protection can prevent unwanted side reactions, thereby ensuring the correct formation of peptides. The removal of the carbamate protecting group then allows the peptides to perform their biological functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-4996285. Factors such as pH can affect the installation and removal of the carbamate protecting group . Additionally, the presence of other reactive substances can potentially interfere with its action.

属性

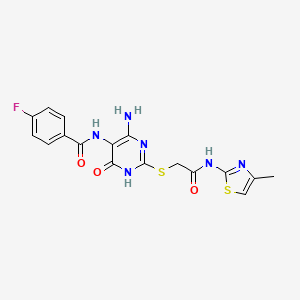

IUPAC Name |

methyl N-methyl-N-(2-methylsulfanylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7(4-5-10-3)6(8)9-2/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNUNAVLDWUNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCSC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1603297-08-0 |

Source

|

| Record name | methyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one](/img/structure/B2364009.png)

![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)

![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)